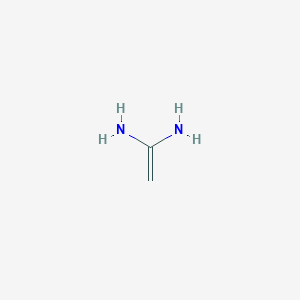
1,2-Bis(3-fluorophenyl)ethyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(3-fluorophenyl)ethyne: is an organic compound with the molecular formula C14H8F2 and a molecular weight of 214.21 g/mol . It is characterized by the presence of two fluorophenyl groups attached to an ethyne (acetylene) linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2-Bis(3-fluorophenyl)ethyne can be synthesized through several methods. One common approach involves the Sonogashira coupling reaction , where 3-fluoroiodobenzene is coupled with phenylacetylene in the presence of a palladium catalyst and a copper co-catalyst . The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, and requires a base like triethylamine or potassium carbonate.
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: 1,2-Bis(3-fluorophenyl)ethyne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form diketones or carboxylic acids under strong oxidizing conditions.
Reduction: Reduction reactions can convert the ethyne linkage to an ethane linkage, forming 1,2-bis(3-fluorophenyl)ethane.
Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Sodium methoxide (NaOCH3) or sodium amide (NaNH2) in liquid ammonia.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of 1,2-bis(3-fluorophenyl)ethane.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
1,2-Bis(3-fluorophenyl)ethyne has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential interactions with biological macromolecules, though specific biological applications are less documented.
Medicine: Potential use in drug discovery and development due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 1,2-Bis(3-fluorophenyl)ethyne is primarily related to its ability to participate in various chemical reactions due to the presence of the ethyne linkage and fluorophenyl groups. These structural features allow it to interact with different molecular targets and pathways, facilitating its use in synthetic chemistry and potential biological applications.
Comparación Con Compuestos Similares
1,2-Bis(4-fluorophenyl)ethyne: Similar in structure but with fluorine atoms in the para position instead of the meta position.
1,2-Bis(2-fluorophenyl)ethyne: Fluorine atoms in the ortho position.
1,2-Diphenylethyne: Lacks fluorine atoms, making it less reactive in certain substitution reactions.
Uniqueness: 1,2-Bis(3-fluorophenyl)ethyne is unique due to the meta positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. This positioning can affect the electronic properties of the compound, making it distinct from its ortho and para analogs .
Propiedades
Fórmula molecular |
C14H8F2 |
|---|---|
Peso molecular |
214.21 g/mol |
Nombre IUPAC |
1-fluoro-3-[2-(3-fluorophenyl)ethynyl]benzene |
InChI |
InChI=1S/C14H8F2/c15-13-5-1-3-11(9-13)7-8-12-4-2-6-14(16)10-12/h1-6,9-10H |
Clave InChI |
SNNLUYWPLZLTQX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)C#CC2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(4-Ethylphenyl)pyrrolidin-3-yl]methanamine](/img/structure/B14131441.png)
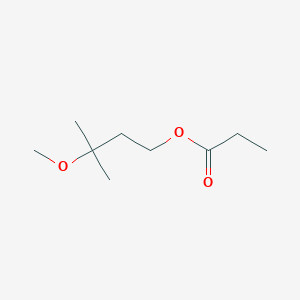
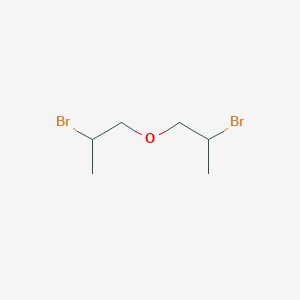

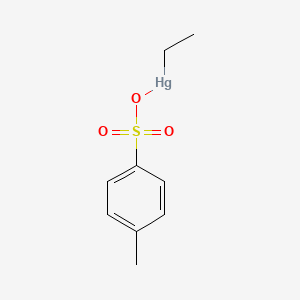
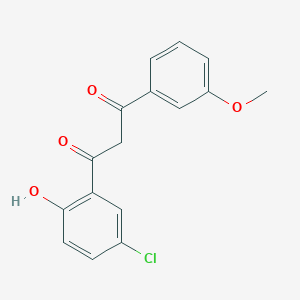
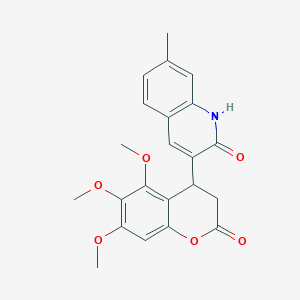

![Methyl 2-[3-(difluoromethyl)-5,6-dihydro-2(4H)-cyclopentapyrazolyl]-4-thiazolecarboxylate](/img/structure/B14131497.png)
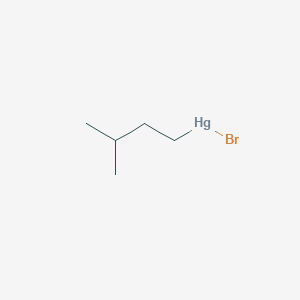
![2-{[2-Chloro-5-(methoxy)-4-pyrimidinyl]amino}benzamide](/img/structure/B14131510.png)
![5,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14131512.png)
